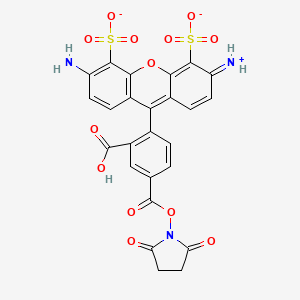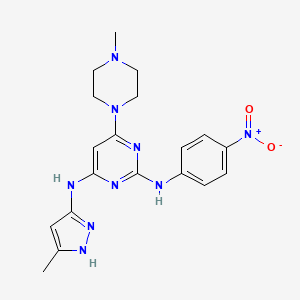
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine
Descripción general
Descripción
AKI603 is a novel Aurora A Kinase Inhibitor, Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation.
Aplicaciones Científicas De Investigación
PET Imaging in Neuroinflammation
Wang et al. (2018) synthesized a compound structurally similar to the requested chemical for potential use in PET imaging, specifically for imaging of the IRAK4 enzyme in neuroinflammation. This compound could enhance the understanding of neuroinflammatory processes and aid in the diagnosis of related diseases (Wang et al., 2018).
Antitubercular Activity
Vavaiya et al. (2022) developed novel homopiperazine-pyrimidine-pyrazole hybrids, including derivatives structurally related to the requested compound, showing significant antitubercular activity. These compounds were tested against Mycobacterium tuberculosis, demonstrating potential as antitubercular agents (Vavaiya et al., 2022).
Antiviral Evaluation
Shamroukh et al. (2007) synthesized derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, structurally similar to the requested chemical, and tested them for antiviral activity against Herpes Simplex Virus type-1 (HSV-1). These compounds could provide insights into novel antiviral therapies (Shamroukh et al., 2007).
Histamine H3 Receptor Ligands
Sadek et al. (2014) explored derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, including compounds structurally similar to the requested chemical, as ligands for human histamine H3 receptors. These studies are crucial for developing new therapeutic agents targeting histamine receptors (Sadek et al., 2014).
Synthesis and Biological Evaluation as Anticancer Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, structurally similar to the requested compound, and evaluated them as potential anticancer and anti-5-lipoxygenase agents. These compounds could contribute to the development of new cancer treatments (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOUVAYOLLXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




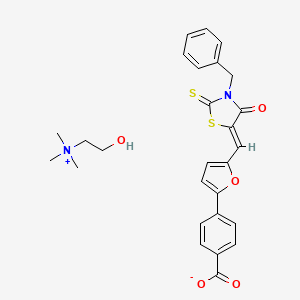
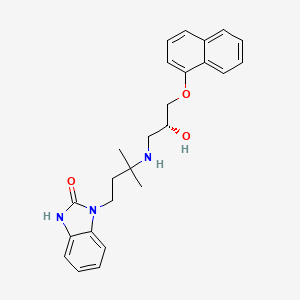
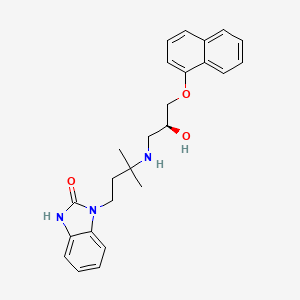
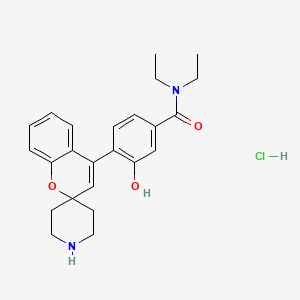
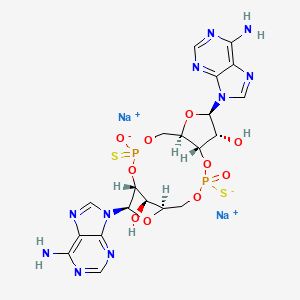

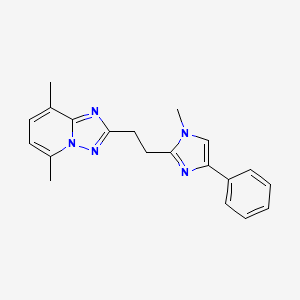
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)


